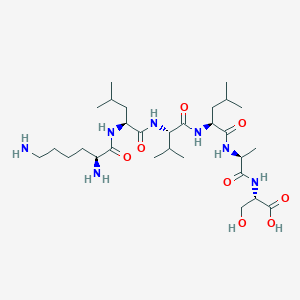
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Serine is a non-essential amino acid involved in protein synthesis and various metabolic processes. L-lysine, L-leucine, L-valine, and L-alanine are essential amino acids that contribute to protein structure and function. This peptide sequence is significant in various biological and chemical processes due to its unique composition and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-Serine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is activated using coupling reagents such as HBTU or DIC and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-valine, L-leucine, and L-alanine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli or yeast), which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Investigated for its role in protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs, cosmetics, and nutritional supplements.
Wirkmechanismus
The mechanism of action of L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, L-Serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-
- **Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-Serine and L-lysine in the sequence contributes to its ability to interact with various molecular targets and pathways, making it valuable for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
618856-83-0 |
|---|---|
Molekularformel |
C29H55N7O8 |
Molekulargewicht |
629.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H55N7O8/c1-15(2)12-20(26(40)32-18(7)24(38)35-22(14-37)29(43)44)34-28(42)23(17(5)6)36-27(41)21(13-16(3)4)33-25(39)19(31)10-8-9-11-30/h15-23,37H,8-14,30-31H2,1-7H3,(H,32,40)(H,33,39)(H,34,42)(H,35,38)(H,36,41)(H,43,44)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
HMZVXXOYKNYMNI-LLINQDLYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



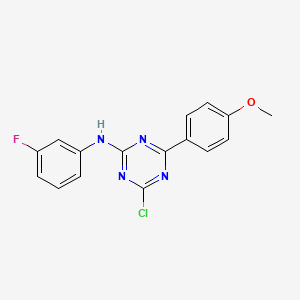
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
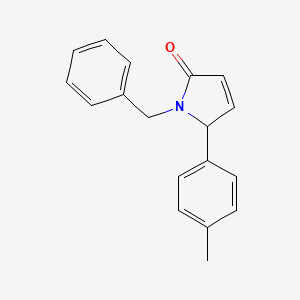
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
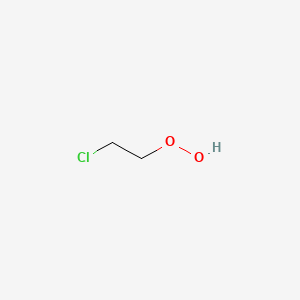
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
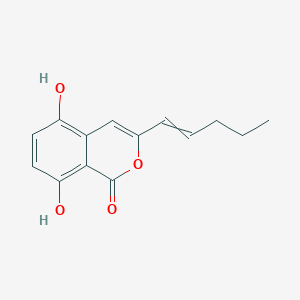
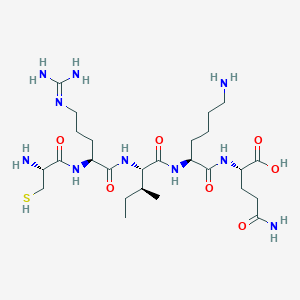
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
